2-(6-Chloro-4-methylpyridin-3-YL)ethanamine
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Overview
Description
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethanamine side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylpyridin-3-YL)ethanamine typically involves the chlorination of 4-methylpyridine followed by the introduction of the ethanamine group. One common method includes the reaction of 4-methylpyridine with chlorine gas to form 6-chloro-4-methylpyridine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups like amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The ethanamine side chain can interact with various biological pathways, potentially affecting neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methylpyridin-3-YL)ethanamine: Lacks the chloro group, which may affect its reactivity and binding properties.
2-(1-Methylpiperidin-4-yl)ethanamine: Contains a piperidine ring instead of a pyridine ring, leading to different chemical and biological properties.
2-(1,2,3,4-Tetrahydro-6-methoxynaphthalen-4-yl)ethanamine: Features a naphthalene scaffold, which significantly alters its chemical behavior and applications.
Uniqueness
2-(6-Chloro-4-methylpyridin-3-YL)ethanamine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11ClN2 |
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Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(6-chloro-4-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2-3,10H2,1H3 |
InChI Key |
CVRRFLANCKEWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCN)Cl |
Origin of Product |
United States |
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